N-(4-Chlorophenethyl)-4-(3-phenylpropoxy)aniline
Description
N-(4-Chlorophenethyl)-4-(3-phenylpropoxy)aniline is a synthetic aromatic amine derivative characterized by a central aniline core substituted with a 3-phenylpropoxy group at the para position and a 4-chlorophenethyl moiety attached to the nitrogen atom. Its molecular formula is C₂₁H₂₀ClNO, with a molecular weight of 337.84 g/mol.
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-4-(3-phenylpropoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClNO/c24-21-10-8-20(9-11-21)16-17-25-22-12-14-23(15-13-22)26-18-4-7-19-5-2-1-3-6-19/h1-3,5-6,8-15,25H,4,7,16-18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKKRYHUBAJQYCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCOC2=CC=C(C=C2)NCCC3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-Chlorophenethyl)-4-(3-phenylpropoxy)aniline is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's structure, synthesis, mechanisms of action, and various biological effects, supported by relevant research findings.
Chemical Structure and Properties
This compound features a complex structure characterized by:
- Molecular Formula : C20H24ClNO2
- Molecular Weight : Approximately 365.91 g/mol
- Functional Groups : The presence of a chlorophenethyl group and a phenylpropoxy group attached to an aniline structure enhances its biological activity and solubility properties.
Synthesis
The synthesis of this compound typically involves several steps, including:
- Formation of Aniline Derivative : Starting from an appropriate aniline precursor.
- Substitution Reactions : Introducing the chlorophenethyl and phenylpropoxy groups through nucleophilic substitution reactions.
- Purification : Using techniques such as recrystallization or chromatography to obtain the pure compound.
The biological activity of this compound is primarily linked to its interaction with specific molecular targets, which may include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation, potentially exerting anticancer effects.
- Antimicrobial Activity : Interaction with bacterial cell membranes may disrupt their integrity, leading to antimicrobial effects.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Anticancer Properties
Studies have suggested that compounds similar to this compound possess anticancer properties by targeting cancer cell proliferation pathways. For instance, it may inhibit specific kinases or phosphodiesterases that are crucial for cancer cell survival .
Antimicrobial Effects
The compound has been evaluated for its antimicrobial activity against various pathogens. Its mechanism likely involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways within the bacteria.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(4-Methoxyphenethyl)-2-(3-phenylpropoxy)aniline | Methoxy instead of chloro group | Antimicrobial |
| N,N-Diethyl-4-chloroaniline | Diethylamino group | Anticancer |
| 4-Chloroaniline | Simple aniline derivative | Used in dye manufacturing |
| N-(Phenethyl)-4-(3-phenylpropoxy)aniline | No chlorine substituent | Varies, less potent than target |
This table illustrates how the presence of the chlorine atom in this compound may enhance its biological activity compared to simpler analogs.
Case Studies and Research Findings
- Anticancer Study : A study conducted on various aniline derivatives demonstrated that compounds with chlorine substituents showed increased potency against cancer cell lines compared to their non-chlorinated counterparts. The study highlighted the importance of structural modifications in enhancing biological efficacy .
- Antimicrobial Evaluation : In vitro tests revealed that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics.
Scientific Research Applications
Research indicates that N-(4-Chlorophenethyl)-4-(3-phenylpropoxy)aniline exhibits several significant biological activities:
Anticancer Properties
- Mechanism : The compound may inhibit specific kinases or phosphodiesterases crucial for cancer cell survival, potentially leading to reduced proliferation of cancer cells.
- Case Study : A study demonstrated that compounds with chlorine substituents showed increased potency against various cancer cell lines compared to their non-chlorinated counterparts, highlighting the importance of structural modifications in enhancing biological efficacy .
Antimicrobial Effects
- Mechanism : The compound's antimicrobial activity is likely due to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways within bacteria.
- Case Study : In vitro tests revealed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics .
Case Studies and Research Findings
- Anticancer Study : Research on various aniline derivatives indicated that those with chlorine substituents exhibited increased potency against cancer cell lines, emphasizing the role of structural modifications in enhancing efficacy .
- Antimicrobial Evaluation : The compound was evaluated for its antibacterial properties, showing significant activity against common pathogens, which points towards its potential use in antibiotic development .
Comparison with Similar Compounds
Key Observations :
- Antiproliferative Activity: Quinoline-based analogs (e.g., N-(3-methoxyphenyl)-7-(3-phenylpropoxy)quinolin-4-amine) exhibit potent cytotoxicity against cancer cell lines, attributed to their ability to induce autophagy via the ATG5 pathway. The 3-phenylpropoxy group enhances membrane permeability, while the methoxyphenyl substituent optimizes target binding .
- Impact of Halogenation: The 4-chlorophenethyl group in the target compound may improve metabolic stability compared to non-halogenated analogs (e.g., 4-(3-phenylpropoxy)aniline), as chlorine atoms often reduce oxidative degradation .
Physicochemical and Pharmacokinetic Properties
- Metabolic Stability : Chlorine substitution (as in 4-chlorophenethyl) reduces CYP450-mediated metabolism relative to nitro or methoxy groups, which are prone to enzymatic reduction or demethylation .
Q & A
Q. What are the recommended synthetic routes for N-(4-Chlorophenethyl)-4-(3-phenylpropoxy)aniline, and how can reaction conditions be optimized?
The synthesis typically involves nucleophilic substitution or condensation reactions. For example, a Schiff base analog ( ) was synthesized by refluxing an aldehyde and aniline derivative in ethanol. Key parameters include solvent choice (e.g., ethanol for solubility and recrystallization), stoichiometric ratios (1:1 molar equivalence), and reaction time (1 hour under reflux). Optimization may involve adjusting temperature, catalyst use, or inert atmosphere to minimize side reactions .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Essential techniques include:
- Single-crystal X-ray diffraction to resolve molecular geometry (e.g., bond angles, torsion angles) and confirm regiochemistry, as demonstrated for structurally similar aniline derivatives (Monoclinic system, , , ) .
- NMR spectroscopy (, ) to identify proton environments and substituent positions.
- FT-IR to verify functional groups like the aromatic amine (-NH) and ether linkages .
Q. What purification methods are effective for isolating high-purity this compound?
Recrystallization from ethanol or ethyl acetate is commonly used, as slow evaporation yields crystals suitable for X-ray analysis (yield: 78%, m.p. 402–404 K). Column chromatography with silica gel (eluent: hexane/ethyl acetate gradient) may separate isomers or byproducts .
Advanced Research Questions
Q. How can researchers resolve discrepancies between spectroscopic data and computational modeling results?
Cross-validation using complementary methods is critical. For instance:
- Compare experimental X-ray bond lengths (e.g., Å) with DFT-optimized geometries.
- Reconcile -NMR chemical shifts with predicted values from software like ACD/Labs or Gaussian.
- Address outliers by re-examizing sample purity or computational parameters (basis sets, solvation models) .
Q. What experimental strategies are recommended for studying structure-activity relationships (SAR) of this compound?
- Synthesize analogs with modified substituents (e.g., replacing the chlorophenethyl group with fluorinated or methylated variants) and test biological activity.
- Use molecular docking to predict binding affinities toward target proteins (e.g., kinases, GPCRs).
- Validate hypotheses with in vitro assays (e.g., IC measurements) and correlate with physicochemical properties (logP, polar surface area) .
Q. How can computational methods predict the physicochemical properties of this compound?
- Molecular dynamics (MD) simulations to assess solubility and membrane permeability.
- Density Functional Theory (DFT) to calculate electronic properties (HOMO-LUMO gaps) and stability under varying pH.
- QSAR models to estimate toxicity or metabolic half-life using descriptors like molar refractivity or topological polar surface area .
Q. What strategies address stability issues during long-term storage of this compound?
- Store under inert atmosphere (argon) at -20°C to prevent oxidation of the aniline group.
- Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring for degradation products like quinone imines .
Q. How can researchers validate the biological activity mechanism of this compound?
- Perform target engagement assays (e.g., SPR, ITC) to measure binding kinetics.
- Use gene expression profiling (RNA-seq) to identify downstream pathways affected.
- Compare activity against structurally related compounds (e.g., 4-Chloro-3-(trifluoromethyl)aniline derivatives) to isolate critical functional groups .
Data Contradiction Analysis
Q. How to interpret conflicting results between in vitro and in vivo efficacy studies?
- Assess bioavailability differences (e.g., plasma protein binding, metabolic clearance) using LC-MS/MS pharmacokinetic profiling.
- Evaluate species-specific metabolism via liver microsomal assays.
- Cross-reference with similar compounds (e.g., 4-Ethoxy-N-(4-ethoxyphenyl)aniline derivatives) to identify scaffold-specific limitations .
Methodological Notes
- Synthesis Optimization : Prioritize reproducibility by documenting reaction parameters (e.g., reflux time, solvent purity) .
- Crystallography : Use high-resolution X-ray data () to minimize structural ambiguity .
- Biological Assays : Include positive controls (e.g., known kinase inhibitors) and validate assays with dose-response curves .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
